molecular formula C20H16N2O4 B10973374 N-(2-methoxy-4-nitrophenyl)biphenyl-4-carboxamide

N-(2-methoxy-4-nitrophenyl)biphenyl-4-carboxamide

Cat. No.: B10973374
M. Wt: 348.4 g/mol
InChI Key: WYXUOCCPVMRVFA-UHFFFAOYSA-N
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Description

N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl core and functional groups such as methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE typically involves the reaction of 2-methoxy-4-nitroaniline with 4-biphenylcarboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Major Products Formed

    Reduction: 2-amino-4-methoxyphenyl-4-biphenylcarboxamide

    Substitution: Various substituted biphenylcarboxamides depending on the nucleophile used

    Oxidation: 2-methoxy-4-nitrobenzaldehyde or 2-methoxy-4-nitrobenzoic acid

Scientific Research Applications

N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites of enzymes, inhibiting their activity. For example, it may act as an inhibitor of monoamine oxidases (MAO), which are enzymes involved in the degradation of neurotransmitters . The binding of the compound to the enzyme’s active site prevents the breakdown of neurotransmitters, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXY-4-NITROPHENYL)PROPANAMIDE
  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate

Uniqueness

N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE is unique due to its biphenyl core, which imparts specific chemical and physical properties. This structure allows for greater stability and potential for diverse chemical modifications compared to similar compounds. Additionally, the presence of both methoxy and nitro groups provides multiple sites for chemical reactions, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H16N2O4/c1-26-19-13-17(22(24)25)11-12-18(19)21-20(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,23)

InChI Key

WYXUOCCPVMRVFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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